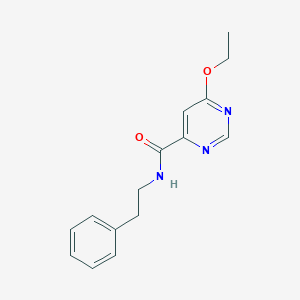

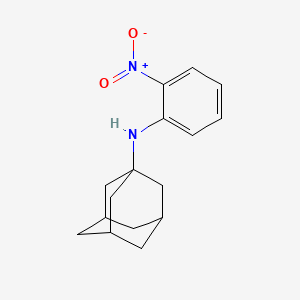

![molecular formula C17H16N2O3S2 B2863216 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide CAS No. 941936-58-9](/img/structure/B2863216.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.

Synthesis Analysis

The synthesis of this compound involves a multi-step synthesis process. The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule.Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C15H13N3O2S . The InChI string representation of its structure isInChI=1S/C15H13N3O2S/c16-7-10-9-2-1-3-13(9)21-15(10)17-14(19)11-6-12(20-18-11)8-4-5-8/h6,8H,1-5H2,(H,17,19) . The SMILES representation of its structure is C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4 . Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give a thiophene derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 299.349 . The compound’s unique structure, which includes an amide group, a cyano group, and a thiophene ring, gives it unique properties.Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiophene derivatives have been shown to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents that target various bacterial and fungal pathogens. This is particularly important in the face of rising antibiotic resistance .

Anti-inflammatory and Analgesic Uses

These compounds also demonstrate anti-inflammatory and analgesic activities . They can be incorporated into drugs that aim to reduce inflammation and alleviate pain, which is beneficial for conditions such as arthritis and other chronic pain disorders .

Antihypertensive Effects

The antihypertensive properties of thiophene derivatives make them candidates for the treatment of high blood pressure . They can be used to develop medications that help manage hypertension, thus reducing the risk of heart disease and stroke .

Antitumor Activity

Thiophene derivatives, including the compound , have shown promise in antitumor activity . They can be used in cancer research to create new chemotherapy agents that inhibit the growth of cancer cells .

Material Science Applications

In the field of material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . They contribute to the development of more efficient and longer-lasting LEDs .

Corrosion Inhibition

These compounds have applications in industrial settings as inhibitors of metal corrosion . They can be added to coatings or treatments to protect metals from corrosion, thereby extending the life of metal structures and components .

Fungicidal Properties

Research has indicated that thiophene derivatives can be effective as fungicides . They can be used to protect crops from fungal diseases, which is crucial for ensuring food security and agricultural productivity .

Kinase Inhibition

Lastly, thiophene derivatives are known to act as kinase inhibitors . This application is significant in the development of targeted therapies for diseases where kinase activity is dysregulated, such as certain types of cancer .

Propiedades

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-2-24(21,22)15-9-4-3-6-12(15)16(20)19-17-13(10-18)11-7-5-8-14(11)23-17/h3-4,6,9H,2,5,7-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNGLQCFNBEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

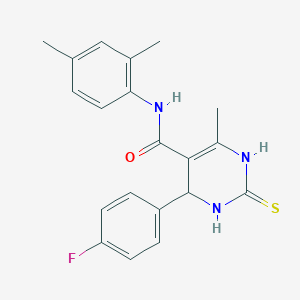

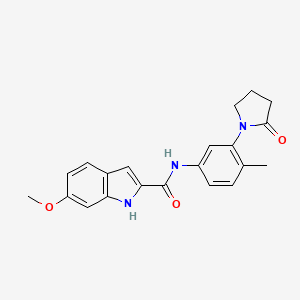

![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)

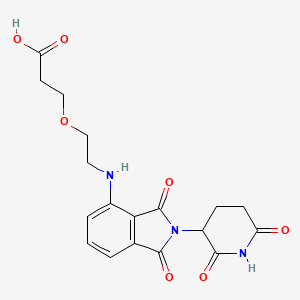

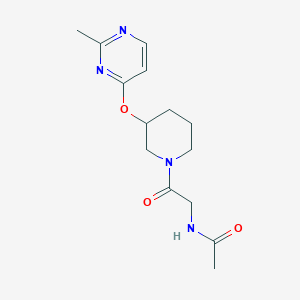

![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride](/img/structure/B2863148.png)

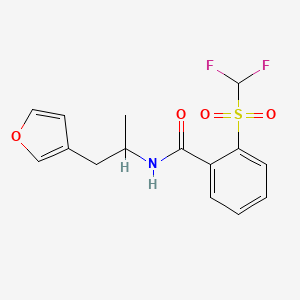

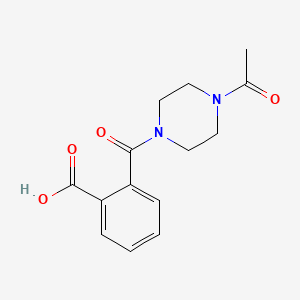

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2863149.png)

![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)

![3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2863153.png)

![4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2863155.png)